4-Nitro-2-phenylpyridine

Catalysis Isotope Labeling Reaction Mechanism

Procure 4-Nitro-2-phenylpyridine as a privileged scaffold for diverse compound libraries. Unlike simpler analogs, its unique dual functionality—a strong electron-withdrawing nitro group for nucleophilic aromatic substitution or reduction to a primary amine, and a lipophilic phenyl group for π-π stacking—enables a versatile two-step functionalization strategy. Use it to generate amide/sulfonamide panels via parallel synthesis, calibrate catalytic HIE reactions where pyridine nitrogen directs metalation, or fine-tune the emission of Ir(III)-based OLED complexes. This distinct electronic and reactivity profile translates directly into broader synthetic utility and higher research ROI.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B11899032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-phenylpyridine
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O2/c14-13(15)10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyDRWYDMOHRDXTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-phenylpyridine: A Verifiable Building Block for Heterocyclic Synthesis and Medicinal Chemistry


4-Nitro-2-phenylpyridine (CAS 1335110-45-6) is an organic compound with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol. It is a derivative of pyridine, characterized by a nitro group at the fourth position and a phenyl group at the second position of the pyridine ring [1]. This specific substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the construction of complex heterocycles and as a precursor for generating functionalized amines via nitro group reduction .

Why 4-Nitro-2-phenylpyridine Cannot Be Replaced by Common 2-Phenylpyridine or 4-Nitropyridine Analogs


The combination of a nitro group and a phenyl group on the pyridine scaffold creates a unique electronic and reactivity profile that is not present in simpler analogs like 2-phenylpyridine or 4-nitropyridine . The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution and provides a synthetic handle for reduction to a primary amine . The phenyl group contributes to lipophilicity and can engage in π-π stacking interactions, which are crucial for biological target recognition and for forming stable metal complexes . Substituting with 2-phenylpyridine loses the key synthetic and electronic functionalities of the nitro group, while using 4-nitropyridine eliminates the important steric and electronic contributions of the phenyl group, often resulting in different reaction outcomes or biological activities.

Quantitative Differentiation of 4-Nitro-2-phenylpyridine: Comparative Data for Procurement and Research


Directing Effect in Hydrogen Isotope Exchange (HIE) Differs from Unsubstituted 2-Phenylpyridine

The nitro group in 4-nitro-2-phenylpyridine exhibits a negligible directing effect in hydrogen isotope exchange (HIE) reactions when compared to the dominant directing effect of the pyridine nitrogen. This is in contrast to 2-phenylpyridine, where the nitrogen directs exchange to specific positions. The study suggests the directing effect of the pyridine nitrogen is dominant over the nitro group in this catalytic system .

Catalysis Isotope Labeling Reaction Mechanism

Increased Molecular Complexity and Lipophilicity vs. 4-Nitropyridine

The introduction of a phenyl group at the 2-position of the pyridine ring significantly alters the physicochemical properties of the molecule. Compared to the simpler 4-nitropyridine (MW 124.1 g/mol, LogP ~0.5), 4-nitro-2-phenylpyridine has a substantially higher molecular weight of 200.19 g/mol and a calculated LogP of 2.53, indicating increased lipophilicity [1].

Physicochemical Properties Drug Design LogP

Reduction Potential to 4-Amino-2-phenylpyridine: A Synthetic Advantage Over Non-Nitro Analogs

The presence of the nitro group in 4-nitro-2-phenylpyridine allows for its chemoselective reduction to the corresponding amine, 4-amino-2-phenylpyridine, using methods such as catalytic hydrogenation or chemical reducing agents . This transformation is not possible with the non-nitrated analog, 2-phenylpyridine. While specific yields for this exact compound are not publicly available in non-excluded sources, literature on related aromatic nitro reductions reports yields typically in the range of 80-95% under optimized conditions [1].

Synthetic Intermediate Reduction Amine Synthesis

Strategic Application Scenarios for 4-Nitro-2-phenylpyridine Based on Its Differentiating Evidence


Synthesis of Complex Heterocyclic Libraries for Drug Discovery

Procure 4-nitro-2-phenylpyridine as a privileged scaffold for generating diverse compound libraries. The nitro group can be reduced to a primary amine, creating a versatile handle for amide bond formation, sulfonamide synthesis, or other derivatizations. This two-step functionalization is a key advantage over 2-phenylpyridine, which lacks this reactive handle . The resulting 4-amino-2-phenylpyridine can then be used in parallel synthesis to create a panel of analogs with varied substituents on the amine.

Mechanistic Probe in Catalytic Hydrogen Isotope Exchange (HIE) Studies

Use 4-nitro-2-phenylpyridine as a test substrate to investigate the directing effects of competing functional groups in catalytic HIE reactions. Its well-defined behavior—where the pyridine nitrogen dominates the nitro group—makes it a useful tool for calibrating catalyst systems or for understanding the electronic influence of substituents on reaction outcomes .

Precursor for Metal-Organic Complexes in Materials Science

Following the precedent set by 2-phenylpyridine in forming cyclometalated complexes with metals like Iridium(III) for OLEDs, 4-nitro-2-phenylpyridine can be explored as a ligand analog. The presence of the nitro group introduces an electron-withdrawing substituent, which is known to tune the photophysical properties of the resulting metal complexes (e.g., shifting emission wavelengths) [1]. This allows for the fine-tuning of electronic properties that is not possible with the parent 2-phenylpyridine ligand.

Quote Request

Request a Quote for 4-Nitro-2-phenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.